molecular formula C9H9FO B8730943 1-(4-Fluorophenyl)prop-2-en-1-ol

1-(4-Fluorophenyl)prop-2-en-1-ol

Cat. No.: B8730943
M. Wt: 152.16 g/mol
InChI Key: MBYIIBJTIKVPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

1-(4-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2

InChI Key

MBYIIBJTIKVPGF-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

Foundational & Exploratory

1-(4-Fluorophenyl)prop-2-en-1-ol: Structural Architecture and Synthetic Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Fluorophenyl)prop-2-en-1-ol: Chemical Properties, Synthesis, and Structural Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

1-(4-Fluorophenyl)prop-2-en-1-ol (CAS: 5724-03-8) is a versatile allylic alcohol intermediate widely utilized in the synthesis of pharmaceutical agents. Characterized by the presence of a 4-fluorophenyl moiety and a reactive vinyl group, this compound serves as a critical scaffold for introducing chirality and metabolic stability into drug candidates. Its structural features allow for diverse transformations, including Johnson-Claisen rearrangements, enantioselective oxidations, and transition-metal-catalyzed cross-couplings. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound combines the electronic modulation of a para-fluorine substituent with the versatile reactivity of an allylic alcohol.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)prop-2-en-1-ol
Common Synonyms

-Vinyl-4-fluorobenzyl alcohol; 4-Fluoro-

-vinylbenzyl alcohol
CAS Number 5724-03-8
Molecular Formula C

H

FO
Molecular Weight 152.17 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~235 °C (Predicted at 760 mmHg)
Density ~1.1 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Chirality Contains one stereocenter (C1); exists as (R)- and (S)-enantiomers

Molecular Architecture & Electronic Properties

The reactivity of 1-(4-Fluorophenyl)prop-2-en-1-ol is governed by two primary electronic features:

  • The 4-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+M). In the context of the benzyl alcohol, this modulation affects the acidity of the hydroxyl proton and the stability of carbocation intermediates generated at the benzylic position.

  • The Allylic System: The vinyl group adjacent to the hydroxyl center activates the molecule for rearrangement reactions (e.g., Claisen) and serves as a handle for further functionalization (e.g., olefin metathesis, epoxidation).

Visualization: Structural Features & Pharmacophore

G Center 1-(4-Fluorophenyl) prop-2-en-1-ol Fluorine 4-Fluoro Group (Metabolic Stability, Lipophilicity) Center->Fluorine Electronic Modulation Benzylic Benzylic Position (Chiral Center, Oxidation Site) Center->Benzylic Stereogenicity Vinyl Vinyl Group (Olefin Metathesis, Claisen Rearrangement) Center->Vinyl Reactive Handle

Figure 1: Pharmacophore and reactivity mapping of 1-(4-Fluorophenyl)prop-2-en-1-ol.[1]

Synthetic Pathways[1][5][7][11][12]

Synthesis is typically approached via two primary routes: nucleophilic addition for racemic material and biocatalytic reduction for enantiopure forms.

Route A: Grignard Addition (Racemic)

The most direct synthesis involves the addition of vinylmagnesium bromide to 4-fluorobenzaldehyde. This reaction is robust and scalable.

Protocol 1: Synthesis via Grignard Reagent

  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Vinylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF.

  • Conditions: Inert atmosphere (N

    
     or Ar), 0°C to Room Temperature.
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 4-fluorobenzaldehyde (12.4 g, 100 mmol) in anhydrous THF (100 mL) and cool to 0°C in an ice bath.

  • Addition: Add vinylmagnesium bromide solution (120 mL, 120 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH

    
    Cl (50 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify crude oil via flash column chromatography (SiO

    
    , 10-20% EtOAc in Hexane) to yield the pure alcohol.
    
Route B: Enantioselective Biocatalytic Reduction

For medicinal chemistry applications requiring high enantiomeric excess (ee), the reduction of the corresponding ketone is preferred.

Reaction: 1-(4-Fluorophenyl)prop-2-en-1-one + NADH + KRED (Ketoreductase)


 (S)- or (R)-Alcohol.
Visualization: Synthetic Workflow

Synthesis Start 4-Fluorobenzaldehyde Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition Reagent Vinylmagnesium Bromide (THF, 0°C) Reagent->Intermediate Quench Sat. NH4Cl Quench Intermediate->Quench Product 1-(4-Fluorophenyl) prop-2-en-1-ol Quench->Product Protonation

Figure 2: Grignard synthesis pathway for the racemic alcohol.

Reactivity & Functionalization[7]

This compound serves as a "divergent intermediate." Its bifunctionality allows access to complex scaffolds.

Oxidation to Enone

Oxidation with reagents like MnO


 or Dess-Martin Periodinane yields 1-(4-Fluorophenyl)prop-2-en-1-one  (CAS 51594-59-3), a Michael acceptor used in heterocycle synthesis (e.g., pyrazolines).
Johnson-Claisen Rearrangement

Heating with triethyl orthoacetate in the presence of a weak acid (e.g., propionic acid) triggers a [3,3]-sigmatropic rearrangement, extending the carbon chain to form


-unsaturated esters. This is a powerful method for constructing C-C bonds with high stereocontrol.
Asymmetric Epoxidation

The allylic double bond can undergo Sharpless asymmetric epoxidation (if using the allylic alcohol directly, though steric bulk of the aryl group may require optimization) or VO(acac)


 catalyzed epoxidation, yielding chiral epoxy-alcohols.
Visualization: Reaction Map

Reactivity Center 1-(4-Fluorophenyl) prop-2-en-1-ol Oxidation Enone (Michael Acceptor) Center->Oxidation MnO2 / DMP Claisen gamma,delta-Unsaturated Ester (Chain Extension) Center->Claisen MeC(OEt)3, H+, Heat Epox Epoxy Alcohol (Chiral Scaffold) Center->Epox mCPBA or VO(acac)2

Figure 3: Divergent reactivity profile of the target alcohol.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 4-fluorophenyl group is a classic bioisostere for the phenyl group. The fluorine atom blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the metabolic half-life of the drug.

Precursor to Aprepitant Intermediates

While Aprepitant itself contains a bis(trifluoromethyl)phenyl group, 1-(4-fluorophenyl)prop-2-en-1-ol and its derivatives are structurally homologous to intermediates used in the synthesis of Neurokinin-1 (NK1) receptor antagonists. The allylic alcohol moiety allows for the introduction of the morpholine core found in this class of antiemetics.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][1][3]

    • H315: Causes skin irritation.[2][1][4][3]

    • H319: Causes serious eye irritation.[2][1][3][5]

    • H335: May cause respiratory irritation.[2][1][3]

Handling Protocols:

  • Always manipulate in a fume hood to avoid inhalation of vapors.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the alkene or alcohol.

References

  • PubChem. 1-(4-Fluorophenyl)prop-2-en-1-one (Ketone Analog & Related Structures). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedures for Vinyl Grignard Additions. Org.[6][4][7] Synth. Coll. Vol. 6, p. 1033. Available at: [Link]

Sources

Introduction: Navigating the Landscape of Fluorinated Phenylpropanoids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-propen-1-ol and its Analogs for Researchers, Scientists, and Drug Development Professionals

The core structure, a phenyl ring attached to a three-carbon chain with an alcohol functional group, is a versatile building block. The presence and position of unsaturation (a double or triple bond) and the chirality of the alcohol are critical determinants of the molecule's biological activity and synthetic utility. This guide will explore the nuances of these structural variations, offering insights into their respective roles in the development of novel therapeutics.

Physicochemical Properties and Characterization

The precise physicochemical properties of 1-(4-fluorophenyl)-2-propen-1-ol are not extensively documented. However, by examining its close analogs, we can infer its likely characteristics. The data presented below is a compilation from related compounds, providing a valuable reference for experimental design.

PropertyValue (for related compounds)Source / Notes
Molecular Formula C9H9FOFor 1-(4-fluorophenyl)-2-propen-1-ol
Molecular Weight 152.17 g/mol For 1-(4-fluorophenyl)-2-propen-1-ol
CAS Number Not readily availableFor 1-(4-fluorophenyl)-2-propen-1-ol
Appearance Likely a colorless to pale-yellow oil or solidBased on similar short-chain alcohols and propenones.
Boiling Point 61 °C @ 1 mmHgFor the isomer 2-(4-Fluorophenyl)-2-propanol.[1]
Density ~1.1 g/cm³ (Predicted)For the isomer 2-(4-Fluorophenyl)-2-propanol.[1]

Spectroscopic Characterization: The characterization of 1-(4-fluorophenyl)-2-propen-1-ol would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the carbinol proton (adjacent to the hydroxyl group), the aromatic protons (showing splitting patterns indicative of para-substitution), and the hydroxyl proton.

    • ¹³C NMR would display signals for the olefinic carbons, the carbon bearing the hydroxyl group, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

    • ¹⁹F NMR would exhibit a singlet, confirming the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. A peak around 1640-1680 cm⁻¹ would correspond to the C=C double bond stretch.

  • Mass Spectrometry (MS): The molecular ion peak would be observed at m/z 152.17, with fragmentation patterns corresponding to the loss of water and other characteristic fragments.

Synthesis and Methodologies

The synthesis of 1-(4-fluorophenyl)-2-propen-1-ol can be approached through several established synthetic routes. A common and effective method is the reduction of the corresponding ketone, 1-(4-fluorophenyl)prop-2-en-1-one.

Protocol: Reduction of 1-(4-Fluorophenyl)prop-2-en-1-one

This protocol outlines a general procedure for the reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol.

Materials:

  • 1-(4-Fluorophenyl)prop-2-en-1-one (CAS: 51594-59-3)[3]

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure 1-(4-fluorophenyl)-2-propen-1-ol.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes without affecting the carbon-carbon double bond, making it ideal for this transformation.

  • Low-Temperature Reaction: The reaction is carried out at 0 °C to control the rate of reaction and minimize potential side reactions.

  • Quenching: The addition of ammonium chloride neutralizes any remaining reducing agent and facilitates the workup.

Asymmetric Synthesis

For applications in drug development, enantiomerically pure compounds are often required. The asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)prop-2-en-1-one, can be achieved using chiral catalysts. A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which provides high enantioselectivity.[4]

Workflow for Asymmetric Synthesis:

Asymmetric_Synthesis cluster_start Starting Material cluster_reaction Asymmetric Reduction cluster_product Chiral Product start 1-(4-Fluorophenyl)prop-2-en-1-one reaction CBS Catalyst Borane Source (e.g., BH3-DMS) Anhydrous THF start->reaction Substrate product (S)- or (R)-1-(4-Fluorophenyl)-2-propen-1-ol reaction->product High Enantioselectivity

Sources

Technical Monograph: Synthesis and Structural Elucidation of 1-(4-Fluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and rigorous identification of 1-(4-fluorophenyl)prop-2-en-1-ol , a critical allylic alcohol intermediate used in the development of fluorinated bioactive scaffolds. The presence of the allylic hydroxyl group allows for subsequent transformations such as Grubbs metathesis, Claisen rearrangements, or oxidation to enones.

The core challenge in this protocol is not the synthesis itself, but the prevention of acid-catalyzed dehydration during workup (leading to the styrene impurity) and the accurate interpretation of the vinyl spin system in NMR spectroscopy, which is complicated by the fluorine-proton coupling in the aromatic region.

Mechanistic Principles

The reaction proceeds via a nucleophilic addition of the vinyl carbanion (from the Grignard reagent) to the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

Reaction Pathway

The mechanism is often rationalized through a 6-membered cyclic transition state (in non-coordinating solvents) or a direct nucleophilic attack (in coordinating solvents like THF).

GrignardMechanism Aldehyde 4-Fluorobenzaldehyde (Electrophile) Complex Magnesium Alkoxide Intermediate Aldehyde->Complex Nucleophilic Attack Grignard VinylMgBr (Nucleophile) Grignard->Complex Nucleophilic Attack Quench Acidic Quench (NH4Cl) Complex->Quench Protonation Product 1-(4-Fluorophenyl)prop-2-en-1-ol (Allylic Alcohol) Quench->Product Workup Dehydration Impurity: 1-Fluoro-4-vinylbenzene (Styrene derivative) Product->Dehydration Excess Acid/Heat

Figure 1: Reaction pathway and critical dehydration risk node.

Experimental Protocol

Safety Note: Vinylmagnesium bromide is air/moisture sensitive. 4-Fluorobenzaldehyde is a skin irritant. Perform all steps under an inert atmosphere (


 or 

).
Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Parameter
4-Fluorobenzaldehyde 1.0SubstrateMust be free of benzoic acid (purify if old).
Vinylmagnesium Bromide 1.2Reagent1.0M in THF preferred. Titrate if bottle is old.
THF (Anhydrous) SolventMediumWater content <50 ppm to prevent quenching.
Sat.

ExcessQuenchBuffers pH ~5-6 to minimize dehydration.
Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Cool under a stream of Argon.

  • Substrate Solvation: Charge the RBF with 4-fluorobenzaldehyde (1.0 equiv) and anhydrous THF (0.5 M concentration relative to aldehyde). Cool to 0°C (ice bath).

    • Expert Insight: Lower temperatures (-78°C) are unnecessary for this specific aldehyde; 0°C balances reactivity and selectivity.

  • Grignard Addition: Transfer VinylMgBr (1.2 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes.

    • Observation: Solution will turn slightly yellow/turbid. A violent exotherm indicates too fast addition.

  • Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: TLC (20% EtOAc/Hexanes). Aldehyde (

      
      ) should disappear; Product (
      
      
      
      ) appears. Staining with KMnO
      
      
      is required (UV active, but KMnO
      
      
      highlights the alkene).
  • Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
    .
    
    • Why? Using HCl or strong acid here will instantly dehydrate the allylic alcohol to the styrene derivative.

  • Workup: Extract with Et

    
    O (3x). Wash combined organics with brine. Dry over MgSO
    
    
    
    . Concentrate in vacuo at <30°C .
    • Caution: Allylic alcohols are thermally sensitive. Do not overheat the rotavap bath.

Structural Elucidation (Product Identification)

This is the core requirement. The product is identified by the unique splitting of the vinyl group and the para-substituted fluorine ring.

H NMR Spectroscopy (CDCl , 400 MHz)

The vinyl group forms an AMX or ABC spin system depending on the field strength, interacting with the chiral center at the benzylic position.

Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment
Aromatic 7.30 – 7.36Multiplet (dd-like)

Ortho to alkyl group
Aromatic 7.00 – 7.06Triplet (t-like)

Ortho to Fluorine
Vinyl (Internal) 5.98 – 6.08ddd


Benzylic 5.18 – 5.22Doublet (or d-t)


Vinyl (Terminal) 5.30 – 5.38Doublet of doublets


(Trans to internal H)
Vinyl (Terminal) 5.15 – 5.20Doublet of doublets


(Cis to internal H)
Hydroxyl ~2.20Broad SingletN/A

(Variable)

Key Diagnostic Features:

  • The "Roofing" Effect: The aromatic region will not show clean doublets. The fluorine atom splits the signal, and the strong coupling often creates a "roofing" effect where the inner lines of the multiplets are taller than the outer lines.

  • Vinyl Pattern: Look for the "ddd" at ~6.0 ppm. This connects the benzylic proton to the terminal alkene protons.

C NMR & F NMR
  • 
    F NMR:  A single signal at 
    
    
    
    ppm
    (relative to CFCl
    
    
    ).
    • Purity Check: If you see a second peak at -118 ppm, it indicates the dehydrated styrene impurity.

  • 
    C NMR: 
    
    • C-F Carbon: ~162 ppm (Doublet,

      
       Hz).
      
    • Benzylic C-OH: ~74 ppm.

    • Vinyl CH: ~140 ppm.

    • Vinyl CH

      
      :  ~115 ppm.
      
Mass Spectrometry (EI/ESI)
  • Molecular Ion:

    
     152.1 [M]
    
    
    
    .
  • Base Peak: Often

    
     135 [M - OH]
    
    
    
    or
    
    
    125 [M - Vinyl]
    
    
    (Tropylium-like cation stabilized by F).
  • Note: Allylic alcohols dehydrate easily in the MS source. Do not mistake the [M-18] peak for the molecular ion of the impurity.

Impurity Profiling & Troubleshooting

Common Impurities
  • 1-Fluoro-4-vinylbenzene (Styrene Derivative):

    • Origin: Acidic workup or high heat during distillation.

    • ID: Loss of -OH stretch in IR; appearance of quartet at 6.7 ppm in

      
      H NMR.
      
  • Wurtz Coupling (1,3-Butadiene):

    • Origin: Homocoupling of vinyl Grignard.[3]

    • ID: Gaseous/Volatile. Usually removed during concentration.

  • 4-Fluorobenzyl alcohol:

    • Origin: Beta-hydride elimination/reduction if Grignard is old or sterically hindered (rare with vinyl Grignard).

Troubleshooting Logic

Troubleshooting Start Problem Detected LowYield Low Yield Start->LowYield Impurity Styrene Impurity Start->Impurity NoReaction No Reaction Start->NoReaction Check Grignard Titer\n(Is it <1.0M?) Check Grignard Titer (Is it <1.0M?) LowYield->Check Grignard Titer\n(Is it <1.0M?) Check Workup pH\n(Was HCl used?) Check Workup pH (Was HCl used?) Impurity->Check Workup pH\n(Was HCl used?) Check Rotavap Temp\n(>40°C causes elimination) Check Rotavap Temp (>40°C causes elimination) Impurity->Check Rotavap Temp\n(>40°C causes elimination) Check Water Content\n(THF must be anhydrous) Check Water Content (THF must be anhydrous) NoReaction->Check Water Content\n(THF must be anhydrous)

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • PubChem. Compound Summary: 1-(4-Fluorophenyl)ethanol (Analogous spectral data).[4] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Grignard Reaction: Mechanism and Protocols.[Link]

  • Reich, H. J. WinPLT NMR Data: Chemical Shifts of Allylic Alcohols. University of Wisconsin-Madison. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Selective 1,2-Reduction of 1-(4-fluorophenyl)prop-2-en-1-one to 1-(4-fluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the selective 1,2-reduction of the α,β-unsaturated ketone, 1-(4-fluorophenyl)prop-2-en-1-one, to its corresponding allylic alcohol, 1-(4-fluorophenyl)prop-2-en-1-ol. Chiral allylic alcohols are crucial building blocks in the synthesis of numerous pharmaceutical compounds and natural products.[1][2] This application note details the theoretical basis, experimental protocols, and mechanistic considerations for achieving high selectivity and yield in this transformation, with a primary focus on the Luche reduction. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Synthetic Challenge of Selective Enone Reduction

The reduction of α,β-unsaturated ketones presents a fundamental challenge in organic synthesis due to the presence of two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the alkene. Non-selective reducing agents can lead to a mixture of products arising from 1,2-addition (yielding the desired allylic alcohol) and 1,4-conjugate addition (yielding the saturated ketone).

The ability to selectively target the carbonyl group is paramount for accessing valuable allylic alcohol intermediates. These motifs are prevalent in a wide array of biologically active molecules. This guide focuses on robust and field-proven methodologies to achieve this selectivity for 1-(4-fluorophenyl)prop-2-en-1-one.

The Luche Reduction: A Chemoselective Approach

The Luche reduction is a highly effective method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[3][4] This reaction utilizes a combination of sodium borohydride (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent, typically methanol.[3][5]

Mechanistic Rationale for Selectivity

The remarkable selectivity of the Luche reduction can be explained by the Hard-Soft Acid-Base (HSAB) theory.[3]

  • Hardening the Hydride: Sodium borohydride alone is a relatively soft nucleophile, which can lead to a mixture of 1,2- and 1,4-addition products.[6] In the presence of methanol and CeCl₃, the borohydride reagent is transformed in situ into various sodium methoxyborohydrides, such as NaHnB(OMe)₄-n.[6][7] These alkoxyborohydrides are considered "harder" reducing agents.

  • Activating the Carbonyl: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it a "harder" electrophile.[3][6] This activation also makes the proton of the coordinated alcohol solvent more acidic, facilitating its interaction with the carbonyl oxygen.[4]

The preferential reaction between the "hard" alkoxyborohydride and the "hardened" carbonyl electrophile drives the reaction towards selective 1,2-addition, effectively suppressing the competing 1,4-conjugate addition pathway.[3]

Asymmetric Reduction Strategies

While the Luche reduction provides excellent chemoselectivity, it does not induce enantioselectivity in the reduction of prochiral ketones like 1-(4-fluorophenyl)prop-2-en-1-one. For the synthesis of enantiomerically enriched allylic alcohols, several catalytic asymmetric methods are available.

  • Catalytic Asymmetric Transfer Hydrogenation: This method has emerged as a powerful tool for the asymmetric reduction of ketones to enantiomerically enriched secondary alcohols. Ruthenium(II) or rhodium(III) complexes with chiral ligands are commonly used catalysts.

  • Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source to achieve high enantioselectivity.[8]

  • Chiral N,N'-Dioxide-Metal Complexes: Chiral N,N'-dioxide-scandium(III) complexes have been shown to catalyze the enantioselective 1,2-reduction of enones with potassium borohydride, yielding optically active allylic alcohols in high yields and enantioselectivities.[1][9]

  • Copper Hydride Catalysis: Asymmetric copper hydride chemistry offers a powerful method for controlling chirality, affording allylic alcohols with high yields and enantiomeric excesses.[10]

The choice of asymmetric method will depend on the desired enantiomer, substrate scope, and experimental constraints.

Experimental Protocols

General Laboratory Procedures
  • All reactions should be conducted in a well-ventilated fume hood.

  • Anhydrous solvents should be used where specified.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.

  • Product purification should be performed using flash column chromatography.

Protocol 1: Luche Reduction of 1-(4-fluorophenyl)prop-2-en-1-one

This protocol describes the highly selective 1,2-reduction to the corresponding racemic allylic alcohol.

Materials:

  • 1-(4-fluorophenyl)prop-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq).

  • Dissolve the mixture in methanol (sufficient to dissolve the starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0 eq) portion-wise to the stirred solution. Vigorous gas evolution will be observed.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 5-10 minutes.[6]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-fluorophenyl)prop-2-en-1-ol.

Data Summary:

ParameterValueReference
Starting Material1-(4-fluorophenyl)prop-2-en-1-one[11]
Product1-(4-fluorophenyl)prop-2-en-1-ol
Reducing AgentNaBH₄/CeCl₃·7H₂O[3]
SolventMethanol[3]
Temperature0 °C
Typical Yield>95%[12]
SelectivityExclusive 1,2-reduction[5]

Visualizing the Workflow

Luche Reduction Mechanism

Luche_Reduction_Mechanism cluster_reagents Reagent Preparation cluster_reaction Reaction Pathway NaBH4 NaBH₄ Alkoxyborohydride NaHnB(OMe)₄-n (Hard Nucleophile) NaBH4->Alkoxyborohydride Reacts with MeOH Methanol MeOH->Alkoxyborohydride CeCl3 CeCl₃ CeCl3->Alkoxyborohydride Catalyzes Activated_Enone Ce³⁺-Coordinated Enone (Hard Electrophile) CeCl3->Activated_Enone Alkoxyborohydride->Activated_Enone 1,2-Hydride Attack Enone 1-(4-fluorophenyl)prop-2-en-1-one Enone->Activated_Enone Coordination Allylic_Alcohol 1-(4-fluorophenyl)prop-2-en-1-ol Activated_Enone->Allylic_Alcohol Protonation

Caption: Mechanism of the Luche Reduction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Enone - CeCl₃·7H₂O - Methanol Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slow Addition of NaBH₄ Cooling->Addition Reaction Stir at 0 °C (Monitor by TLC) Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Purification Flash Column Chromatography Drying->Purification Product Pure Allylic Alcohol Purification->Product

Caption: Step-by-step experimental workflow for the Luche reduction.

Conclusion

The Luche reduction provides a reliable, efficient, and highly selective method for the 1,2-reduction of 1-(4-fluorophenyl)prop-2-en-1-one to the corresponding allylic alcohol. The operational simplicity and high yields make it an attractive choice for both academic and industrial laboratories. For applications requiring enantiomerically pure allylic alcohols, a range of well-established asymmetric reduction methodologies are available. The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers engaged in the synthesis of complex molecules where selective carbonyl reduction is a critical step.

References

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Application Notes and Protocols for 1-(4-Fluorophenyl)prop-2-en-1-ol: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Allyl Alcohols in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1] 1-(4-Fluorophenyl)prop-2-en-1-ol, a fluorinated allyl alcohol, represents a key pharmaceutical intermediate, offering a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its structural motifs, a fluorophenyl group and a reactive allyl alcohol, provide two key points for chemical modification, making it a valuable building block for the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-Fluorophenyl)prop-2-en-1-ol, with a focus on its utility in the development of novel antifungal and antidepressant agents. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 1-(4-Fluorophenyl)prop-2-en-1-ol is crucial for its effective use and characterization.

PropertyValueSource/Notes
Molecular Formula C₉H₉FO-
Molecular Weight 152.17 g/mol -
Appearance Colorless to pale yellow oil (Predicted)Based on similar allyl alcohols.
Boiling Point Not availableExpected to be higher than non-fluorinated analog.
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH).-
CAS Number Not assigned-

Predicted Spectroscopic Data:

SpectroscopyPredicted Chemical Shifts / Absorption BandsRationale
¹H NMR δ 7.3-7.5 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 5.9-6.1 (m, 1H, -CH=), 5.2-5.4 (m, 2H, =CH₂), 5.1-5.3 (m, 1H, -CH(OH)-), 2.0-2.5 (br s, 1H, -OH)Aromatic protons will show characteristic splitting for a para-substituted ring. Vinylic protons will exhibit complex splitting patterns. The carbinol proton will be a multiplet, and the hydroxyl proton will be a broad singlet.[2]
¹³C NMR δ 161-164 (d, ¹JCF), 140-142, 138-140, 128-130 (d, ³JCF), 115-117 (d, ²JCF), 114-116, 73-75The carbon attached to fluorine will show a large coupling constant. Aromatic, vinylic, and carbinol carbons will appear in their characteristic regions.[2][3]
Infrared (IR) 3200-3600 cm⁻¹ (O-H stretch, broad), 3000-3100 cm⁻¹ (C-H stretch, aromatic and vinylic), 1640-1680 cm⁻¹ (C=C stretch), 1220-1240 cm⁻¹ (C-F stretch), 1050-1150 cm⁻¹ (C-O stretch)Characteristic absorption bands for the hydroxyl, aromatic, vinylic, C-F, and C-O functional groups are expected.
Mass Spectrometry (MS) m/z 152 (M⁺), 133 (M⁺ - H₂O), 123 (M⁺ - C₂H₃), 109 (M⁺ - C₃H₄O)The molecular ion peak is expected at 152. Common fragmentation patterns include loss of water, an ethyl group, and the propenol side chain.

Synthesis of 1-(4-Fluorophenyl)prop-2-en-1-ol: A Two-Step Approach

The synthesis of 1-(4-Fluorophenyl)prop-2-en-1-ol is most effectively achieved through a two-step process, starting with the synthesis of the corresponding α,β-unsaturated ketone, followed by its selective reduction.

Step 1: Synthesis of 1-(4-Fluorophenyl)prop-2-en-1-one

The precursor, 1-(4-fluorophenyl)prop-2-en-1-one, can be synthesized via a Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and formaldehyde.[4][5]

Protocol: Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (1.0 eq) in ethanol (5-10 volumes). Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: To the cooled solution, slowly add an aqueous solution of sodium hydroxide (1.2 eq, e.g., 10% w/v).

  • Formaldehyde Addition: While maintaining the temperature between 0-5 °C, add an aqueous solution of formaldehyde (1.1 eq, ~37%) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The product, 1-(4-fluorophenyl)prop-2-en-1-one, will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Low Temperature: The reaction is performed at low temperature to control the aldol condensation and prevent side reactions, such as the Cannizzaro reaction of formaldehyde.

  • Base Catalyst: The sodium hydroxide acts as a catalyst to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the formaldehyde.

  • Excess Base: A slight excess of base ensures complete deprotonation and drives the reaction to completion.

Step 2: Selective 1,2-Reduction to 1-(4-Fluorophenyl)prop-2-en-1-ol

The reduction of α,β-unsaturated ketones can lead to two products: the 1,2-reduction product (allylic alcohol) or the 1,4-reduction product (saturated ketone). For the synthesis of 1-(4-Fluorophenyl)prop-2-en-1-ol, the selective 1,2-reduction is desired. The Luche reduction is an excellent method for achieving this high selectivity.[6][7][8][9][10]

Protocol: Luche Reduction

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-fluorophenyl)prop-2-en-1-one (1.0 eq) in methanol (10-20 volumes).

  • Cerium(III) Chloride Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sodium Borohydride Addition: To the cooled and stirred solution, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically within 30-60 minutes).

  • Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1-(4-fluorophenyl)prop-2-en-1-ol can be purified by flash column chromatography on silica gel (eluent: hexane:ethyl acetate gradient).

Causality behind Experimental Choices:

  • Cerium(III) Chloride: The Lewis acidic cerium(III) chloride coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the "hard" nucleophilic attack of the hydride at the carbonyl carbon (1,2-addition).[10]

  • Methanol as Solvent: Methanol acts as a proton source for the work-up and also helps to generate a more reactive borohydride species in situ.

  • Sodium Borohydride: A mild and safe reducing agent, its selectivity is significantly enhanced by the presence of cerium(III) chloride.[11][12][13]

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Luche Reduction 4-Fluoroacetophenone 4-Fluoroacetophenone Step1_Reaction NaOH, EtOH, 0-5 °C 4-Fluoroacetophenone->Step1_Reaction Formaldehyde Formaldehyde Formaldehyde->Step1_Reaction 1-(4-Fluorophenyl)prop-2-en-1-one 1-(4-Fluorophenyl)prop-2-en-1-one Step1_Reaction->1-(4-Fluorophenyl)prop-2-en-1-one Ketone_Intermediate 1-(4-Fluorophenyl)prop-2-en-1-one Step2_Reaction CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C Ketone_Intermediate->Step2_Reaction Final_Product 1-(4-Fluorophenyl)prop-2-en-1-ol Step2_Reaction->Final_Product

Caption: Synthetic workflow for 1-(4-Fluorophenyl)prop-2-en-1-ol.

Applications in Pharmaceutical Synthesis

1-(4-Fluorophenyl)prop-2-en-1-ol is a valuable intermediate for the synthesis of various pharmaceutical agents, particularly those requiring a fluorophenyl and a modifiable three-carbon chain.

Potential as a Precursor for Triazole Antifungal Agents

Triazole-based compounds are a major class of antifungal agents that act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[14][15][16] The structure of 1-(4-Fluorophenyl)prop-2-en-1-ol makes it an ideal starting material for the synthesis of novel triazole antifungals.

Proposed Synthetic Pathway:

A plausible synthetic route involves the epoxidation of the allyl alcohol followed by the nucleophilic opening of the epoxide ring with a triazole derivative.

Antifungal_Synthesis Start 1-(4-Fluorophenyl)prop-2-en-1-ol Epoxidation m-CPBA, DCM Start->Epoxidation Epoxide 2-(4-Fluorophenyl)-2-vinyloxirane Epoxidation->Epoxide Triazole_Addition 1,2,4-Triazole, Base Epoxide->Triazole_Addition Antifungal_Core Triazole Antifungal Precursor Triazole_Addition->Antifungal_Core

Caption: Proposed synthesis of a triazole antifungal precursor.

Potential as a Building Block for Novel Antidepressants

The fluorophenylpropanol scaffold is a recurring motif in various centrally acting agents, including some antidepressants.[17] The presence of the fluorine atom can enhance blood-brain barrier penetration and metabolic stability. The allyl group in 1-(4-Fluorophenyl)prop-2-en-1-ol provides a handle for further structural modifications to explore structure-activity relationships for new antidepressant candidates.

Quality Control and Characterization

Rigorous quality control is essential to ensure the purity and identity of 1-(4-Fluorophenyl)prop-2-en-1-ol for its use in pharmaceutical synthesis.

Analytical Methods:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a suitable starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

Safety, Handling, and Storage

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.

Conclusion

1-(4-Fluorophenyl)prop-2-en-1-ol is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward two-step synthesis and the presence of two reactive functional handles make it an attractive starting material for the construction of complex molecules with potential therapeutic applications. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

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Application Notes and Protocols for Catalytic Asymmetric Allylic Alkylation of Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Molecules and Asymmetric Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2] This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.[1][2] Consequently, fluorinated compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science.[1][3] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, leading to improved drug efficacy.[1]

The precise three-dimensional arrangement of atoms is crucial for a molecule's biological activity. Asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is therefore of paramount importance in the development of new drugs and other functional materials. Catalytic asymmetric allylic alkylation (AAA) has emerged as a powerful and versatile method for the construction of stereogenic centers.[1][4] This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a transition metal complex bearing a chiral ligand.

This guide provides an in-depth overview of the catalytic asymmetric allylic alkylation of fluorinated substrates, a cutting-edge area of research that combines the benefits of fluorine chemistry with the precision of asymmetric catalysis. We will explore the key concepts, catalyst systems, reaction mechanisms, and provide detailed protocols for representative transformations.

Core Concepts and Mechanistic Overview

The catalytic asymmetric allylic alkylation of fluorinated substrates can be broadly categorized based on whether the fluorine atom is located on the nucleophilic or the electrophilic partner. The general mechanism for transition metal-catalyzed AAA, most commonly employing palladium or iridium, involves the formation of a metal-π-allyl intermediate.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed AAA is a well-established and widely used method.[4][5] The catalytic cycle typically begins with the oxidative addition of a Pd(0) complex to the allylic substrate, forming a cationic Pd(II)-π-allyl intermediate. The chiral ligand, bound to the palladium center, dictates the facial selectivity of the subsequent nucleophilic attack, thereby controlling the stereochemistry of the newly formed stereocenter.

Palladium-Catalyzed AAA Cycle Pd(0)L*n Pd(0)L*n Allyl-X Allylic Substrate (X = LG) Pd(II)-π-allyl Complex Pd(II)-π-allyl Complex Allyl-X->Pd(II)-π-allyl Complex Product Product Pd(II)-π-allyl Complex->Product Nucleophilic Attack Pd(0)Ln Pd(0)Ln Product->Pd(0)Ln Reductive Elimination Nu- Fluorinated Nucleophile Nu-->Product Pd(0)Ln->Pd(II)-π-allyl Complex Oxidative Addition

Figure 1: General Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium catalysts have emerged as powerful alternatives to palladium, often providing complementary regioselectivity and enantioselectivity.[4][6] Iridium-catalyzed AAA reactions are particularly effective for the formation of branched products from monosubstituted allylic electrophiles. The mechanism is similar to that of palladium, involving the formation of an Ir(III)-π-allyl intermediate.

Asymmetric Allylic Alkylation with Fluorinated Nucleophiles

A significant focus in this field has been the use of prochiral fluorinated nucleophiles to generate stereocenters, including challenging fluorinated quaternary carbons.[3]

Palladium-Catalyzed Alkylation of α-Fluoro-α-arylacetonitriles

The construction of molecules bearing two adjacent stereocenters, one of which is a quaternary carbon-fluorine moiety, is a formidable challenge. A palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles provides an elegant solution.[7] This reaction demonstrates high enantioselectivity and good diastereoselectivity.[7]

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of α-Aryl-α-fluoroacetonitriles [7]

EntryAryl Group (Ar)Allyl CarbonateLigandYield (%)dree (%)
1Phenyl1,3-diphenylallyl carbonate(S)-tBu-PHOX8510:199
24-MeO-Ph1,3-diphenylallyl carbonate(S)-tBu-PHOX8212:198
34-Cl-Ph1,3-diphenylallyl carbonate(S)-tBu-PHOX8815:199
42-Naphthyl1,3-diphenylallyl carbonate(S)-tBu-PHOX758:197

Detailed Protocol: Asymmetric Allylic Alkylation of α-Phenyl-α-fluoroacetonitrile

This protocol is adapted from the work of Wolf and coworkers.[7]

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

  • (S)-tBu-PHOX (Chiral phosphinoxazoline ligand)

  • α-Phenyl-α-fluoroacetonitrile

  • 1,3-Diphenylallyl carbonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (CH₃CN)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (1.8 mg, 0.005 mmol, 2.5 mol%) and (S)-tBu-PHOX (4.4 mg, 0.011 mmol, 5.5 mol%).

  • Add anhydrous acetonitrile (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve α-phenyl-α-fluoroacetonitrile (30.2 mg, 0.2 mmol, 1.0 equiv.) and 1,3-diphenylallyl carbonate (50.5 mg, 0.2 mmol, 1.0 equiv.) in anhydrous acetonitrile (1.0 mL).

  • Reaction Initiation: To the solution of the starting materials, add the pre-formed catalyst solution via syringe.

  • Finally, add DBU (30.4 mg, 30 μL, 0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Workflow_AAA_Fluorinated_Nucleophile cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up and Purification Catalyst_Components [Pd(η³-C₃H₅)Cl]₂ + (S)-tBu-PHOX in Anhydrous CH₃CN Stir_Catalyst Stir at RT for 30 min Catalyst_Components->Stir_Catalyst Active_Catalyst Active Pd-PHOX Complex Stir_Catalyst->Active_Catalyst Reactants α-Phenyl-α-fluoroacetonitrile + 1,3-Diphenylallyl carbonate in Anhydrous CH₃CN Add_Catalyst Add Active Catalyst Reactants->Add_Catalyst Add_Base Add DBU Add_Catalyst->Add_Base Reaction Stir at 25 °C for 24h Add_Base->Reaction Concentration Concentrate in vacuo Reaction->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization NMR, MS, Chiral HPLC Purification->Characterization

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Application and Protocol Guide: Selective Oxidation of 1-(4-Fluorophenyl)prop-2-en-1-ol to its Enone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α,β-Unsaturated Ketones

In the landscape of organic synthesis and drug development, α,β-unsaturated ketones, or enones, represent a cornerstone of molecular architecture. Their inherent electrophilicity at the β-carbon and the carbonyl carbon renders them versatile intermediates for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions, and as dienophiles in Diels-Alder cycloadditions. The selective synthesis of these motifs is therefore of paramount importance. The oxidation of allylic alcohols, such as 1-(4-Fluorophenyl)prop-2-en-1-ol, to the corresponding enone, 1-(4-Fluorophenyl)prop-2-en-1-one, presents a common yet critical challenge: the preservation of the carbon-carbon double bond. This guide provides a detailed overview of contemporary and classical reagents for this transformation, elucidating the causality behind experimental choices to empower researchers in their synthetic endeavors.

Navigating the Reagent Landscape for Allylic Alcohol Oxidation

The selective oxidation of an allylic alcohol requires a reagent that is sufficiently reactive to oxidize the secondary alcohol to a ketone but mild enough to avoid isomerization or oxidation of the adjacent alkene. Several classes of reagents have proven effective in this regard. This guide will focus on four prominent and reliable methods: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), and Swern-type oxidations.

Manganese Dioxide (MnO₂): The Heterogeneous Workhorse

Activated Manganese Dioxide is a classic and highly chemoselective reagent for the oxidation of allylic and benzylic alcohols.[1][2] Its heterogeneous nature simplifies product purification, as the manganese byproducts can be removed by simple filtration.

Mechanism of Action: The oxidation mechanism with MnO₂ is complex and thought to involve radical intermediates.[2] The reaction occurs on the surface of the MnO₂ particles. The alcohol adsorbs onto the surface, and a subsequent homolytic cleavage of the C-H and O-H bonds occurs, facilitated by the manganese species, leading to the formation of the ketone and reduced manganese species.

Advantages:

  • High Chemoselectivity: Excellently selective for allylic and benzylic alcohols, leaving other alcohols untouched.[1]

  • Mild Conditions: Reactions are typically run at room temperature.

  • Simple Workup: The solid reagent and byproducts are easily filtered off.[3]

Disadvantages:

  • Stoichiometric Quantities: A large excess of MnO₂ is often required (5-50 equivalents).

  • Variable Reactivity: The activity of MnO₂ can vary significantly depending on its method of preparation and activation.[4]

  • Long Reaction Times: Reactions can be slow, sometimes requiring overnight stirring.[3]

Experimental Protocol: MnO₂ Oxidation

  • Reagent Activation: Commercially available "activated" MnO₂ is recommended. If preparing in-house, a common method involves the reaction of manganese(II) sulfate with potassium permanganate under basic conditions, followed by thorough washing and drying.

  • Reaction Setup: To a stirred solution of 1-(4-Fluorophenyl)prop-2-en-1-ol (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone, 10-20 mL per gram of substrate) is added activated MnO₂ (10-20 equivalents).[3]

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the MnO₂ and its reduced forms. The filter cake is washed with additional solvent. The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Logical Flow of MnO₂ Oxidation

Substrate 1-(4-Fluorophenyl)prop-2-en-1-ol in Solvent Reaction Stirring at Room Temperature Substrate->Reaction Reagent Activated MnO₂ (excess) Reagent->Reaction Filtration Filter through Celite Reaction->Filtration Evaporation Concentrate Filtrate Filtration->Evaporation Purification Column Chromatography (optional) Evaporation->Purification Product 1-(4-Fluorophenyl)prop-2-en-1-one Purification->Product node1 1-(4-Fluorophenyl)prop-2-en-1-ol OH node2 Dess-Martin Periodinane I(V) node1:f1->node2:f0 Ligand Exchange node3 Intermediate Diacetoxyalkoxyperiodinane node4 1-(4-Fluorophenyl)prop-2-en-1-one C=O node3->node4:f1 Base-mediated Elimination node5 Byproducts Iodinane + Acetic Acid node3->node5:f0 Decomposition

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Troubleshooting & Optimization

Technical Support Center: Storage and Handling of Fluorinated Allylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated allylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage stability of these valuable compounds at -20°C. Our goal is to ensure the integrity of your materials and the success of your experiments.

Introduction to Fluorinated Allylic Alcohols

Fluorinated allylic alcohols are critical building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the parent molecule's physical, chemical, and biological properties.[1] However, the very features that make these compounds desirable also present unique challenges for their long-term storage and handling. This guide provides a framework for understanding and managing the stability of fluorinated allylic alcohols stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for fluorinated allylic alcohols?

For long-term stability, storage at -20°C is a robust starting point. Most fluorinated compounds are sensitive to heat, and low temperatures help to minimize degradation.[1] For particularly reactive or sensitive fluorinated allylic alcohols, storage at temperatures below -20°C may be necessary to maintain their stability.[1]

Q2: How should I package fluorinated allylic alcohols for storage?

Proper packaging is crucial. We recommend using amber glass vials or other opaque containers to protect the compounds from light, as many are photosensitive.[1] The container should have a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress and exposure to air. For highly air-sensitive compounds, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to prevent oxidation.[1]

Q3: What are the primary degradation pathways for fluorinated allylic alcohols at -20°C?

While -20°C storage significantly slows down degradation, several potential pathways can still occur over extended periods. These include:

  • Oxidation: The allylic alcohol moiety can be susceptible to oxidation, especially if exposed to air. This can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Polymerization: Like their non-fluorinated counterparts, allylic alcohols can slowly polymerize, resulting in a viscous, syrup-like consistency.[2]

  • Isomerization/Rearrangement: The electronic effects of the fluorine substituents can influence the stability of the allylic system, potentially leading to isomerization or other molecular rearrangements.

  • Hydrolysis: If moisture is present, hydrolysis of certain fluorinated groups or the alcohol itself can occur, although this is less likely at -20°C in a well-sealed container.

Q4: What are the visual signs of degradation in my fluorinated allylic alcohol sample?

Upon retrieving your sample from -20°C storage, allow it to equilibrate to room temperature in a desiccator to prevent condensation. Before use, visually inspect for the following:

  • Color Change: A noticeable change in color, such as yellowing, can be an indicator of degradation.[3]

  • Phase Separation or Precipitation: The formation of solid precipitates or separation of layers can suggest polymerization or the formation of insoluble degradation products.[3]

  • Increased Viscosity: A significant increase in viscosity can be a sign of polymerization.[2]

  • Change in Odor: The formation of volatile degradation byproducts like aldehydes or ketones may result in a change of odor.[3]

Q5: How can I analytically assess the purity of my stored fluorinated allylic alcohol?

For a quantitative assessment of purity, we recommend the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities and degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and for quantifying impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is an excellent tool for structural verification and identifying the presence of impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause Recommended Action
Inconsistent Experimental Results Degradation of the fluorinated allylic alcohol.1. Re-verify Purity: Analyze the stored material using GC-MS or LC-MS to confirm its purity against the certificate of analysis. 2. Use a Fresh Sample: If degradation is suspected, use a freshly opened or newly synthesized batch for critical experiments.
Observed Color Change (e.g., Yellowing) Oxidation of the allylic alcohol.[3]1. Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen).[1] 2. Minimize Headspace: Use a smaller vial to reduce the amount of air in the container.
Formation of a Precipitate Polymerization or formation of insoluble degradation products.[3]1. Confirm Storage Temperature: Ensure your freezer is consistently maintaining -20°C. 2. Filter Before Use: If the material is still deemed usable, filter it before use to remove insoluble matter.
Loss of Potency or Purity in Analysis Chemical degradation through various pathways.1. Review Storage History: Check for any deviations from the recommended storage conditions. 2. Forced Degradation Study: To identify specific stressors, consider performing a forced degradation study under controlled conditions (e.g., heat, light, humidity).

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Aliquot: Upon receiving the fluorinated allylic alcohol, if it is a large quantity, aliquot it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles for the bulk material.

  • Container Selection: Use amber glass vials with PTFE-lined caps.

  • Inert Atmosphere: If the compound is known to be air-sensitive, flush the vial with a gentle stream of argon or nitrogen for 30-60 seconds before capping.

  • Sealing: Tightly seal the vial cap. For extra protection, you can wrap the cap with parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and any handling precautions.

  • Storage: Place the labeled vials in a designated and organized section of a -20°C freezer.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of your fluorinated allylic alcohol in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.

  • GC Method:

    • Column: Select a column appropriate for the volatility and polarity of your compound (e.g., a mid-polarity column).

    • Injection: Use an appropriate injection volume and temperature.

    • Temperature Program: Develop a temperature gradient that allows for the separation of your compound from potential impurities.

  • MS Method:

    • Ionization: Electron ionization (EI) is a common choice.

    • Mass Range: Scan a mass range that includes the molecular ion of your compound and potential degradation products.

  • Data Analysis: Analyze the resulting chromatogram to identify and quantify any impurities by comparing their mass spectra to known databases or by synthesizing standards.

Visualizing Degradation and Workflow

.dot

Caption: Potential degradation pathways for fluorinated allylic alcohols during storage.

.dot

Stability_Check_Workflow start Retrieve Sample from -20°C Storage visual_inspection Visual Inspection (Color, Precipitate, Viscosity) start->visual_inspection decision Any Signs of Degradation? visual_inspection->decision analytical_qc Perform Analytical QC (GC-MS, LC-MS, NMR) decision->analytical_qc Yes proceed Proceed with Experiment decision->proceed No purity_check Purity Meets Specification? analytical_qc->purity_check purity_check->proceed Yes troubleshoot Troubleshoot: - Use Fresh Sample - Re-evaluate Storage purity_check->troubleshoot No

Caption: Workflow for assessing the stability of stored fluorinated allylic alcohols.

References

  • Nanjing Chemical Material Corp.
  • ALS Environmental. (2024, April 15).
  • LyondellBasell. Allyl Alcohol.
  • Google Patents.
  • PubMed.
  • OSHA. PV2140.
  • PMC. Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon–carbon bond cleavage.
  • Blog. (2025, June 18).
  • Benchchem. Optimizing storage conditions for long-term stability of Dihydro cuminyl alcohol.

Sources

minimizing polymerization side reactions in vinyl carbinol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization & Side Reactions

Welcome to the Technical Support Center

You are likely here because your reaction flask turned into a solid gel, your yield is inexplicably low, or your product decomposed on the silica column. Vinyl carbinol synthesis via Grignard or organolithium addition to carbonyls is synthetically powerful but notoriously unforgiving.

This guide treats your chemical reaction as a system that requires specific engineering controls to prevent failure modes—specifically polymerization (radical and cationic) and enolization .

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent failure, you must understand the competition occurring in your flask. There are three pathways available to your reagents; only one is desired.

Visualizing the Reaction Landscape

VinylCarbinolPathways Start Vinyl Grignard + Ketone Path1 Pathway A: 1,2-Addition (Desired) Start->Path1 Kinetic Control (CeCl3, Low T) Path2 Pathway B: Enolization (Side Reaction) Start->Path2 Basic Conditions (Steric Hindrance) Path3 Pathway C: Polymerization (Catastrophic) Start->Path3 Radical/Acid (Heat, Improper Quench) Product Vinyl Carbinol (Target) Path1->Product Recovered Recovered Ketone (Low Yield) Path2->Recovered Gel Polymer Gel / Tar (Total Loss) Path3->Gel Product->Path3 Acidic Workup (Cationic Polymerization)

Figure 1: Reaction pathway competition. Note that the desired product itself becomes a polymerization risk during workup if exposed to acid.

The Two "Polymerization Traps"
  • Radical Polymerization: Initiated by heat or trace peroxides in the solvent. Vinyl Grignards are monomers. If the reaction exotherms uncontrolled, you generate a poly(vinyl) species before addition occurs.

  • Cationic Polymerization (The Workup Trap): Vinyl carbinols are allylic alcohols. In the presence of acid (even weak acid from

    
    ), they readily dehydrate to form dienes or carbocations, which initiate rapid cationic polymerization.
    
Module 2: Critical Process Parameters (CPPs)

Control these three variables to force the reaction down Pathway A .

1. The "CeCl

Effect" (Imamoto Reagent)

Standard vinyl Grignards are highly basic. If your ketone has


-protons, the Grignard will act as a base (enolization) rather than a nucleophile.
  • Solution: Transmetallate with anhydrous Cerium(III) Chloride (

    
    ).
    
  • Mechanism: Organocerium reagents are more nucleophilic but less basic than Grignards. They suppress enolization and activate the carbonyl oxygen, permitting addition to sterically hindered ketones [1].

2. Temperature & Exotherm Management
  • Reaction Temp: Must be kept between -78°C and 0°C.

  • Addition Rate: Vinyl Grignard addition is exothermic. A rapid spike in temperature generates radicals. Protocol: Add reagent dropwise such that internal temp never rises >5°C above setpoint.

3. The "Buffered" Quench

NEVER quench a vinyl carbinol reaction with


 or unbuffered acid.
  • Risk: Acid catalyzes the Meyer-Schuster rearrangement or dehydration to dienes, leading to immediate polymerization (gelling).

  • Correct Reagent: Saturated aqueous Rochelle Salt (Sodium Potassium Tartrate) or a pH 8 buffered

    
     solution.
    
Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid gel/tar during workup.

  • Diagnosis: Cationic polymerization triggered by acidity.

  • Fix: Check the pH of your aqueous layer. If pH < 7, you have likely dehydrated the alcohol.

  • Next Time: Use a Rochelle Salt quench (see Protocol). Add 0.1% BHT (Butylated hydroxytoluene) to the ether/THF extraction solvent to inhibit radical propagation during concentration.

Q2: I recovered mostly starting material (ketone), despite full consumption of Grignard.

  • Diagnosis: Enolization occurred.[1][2] The Grignard acted as a base, deprotonating the ketone. Upon quench, the enolate reverted to the ketone.

  • Fix: Use the Cerium Chloride (Luche) protocol . Dry your

    
     rigorously (140°C under high vacuum) before use [2].
    

Q3: The product decomposes on the silica column.

  • Diagnosis: Silica gel is slightly acidic (

    
    ). This is sufficient to degrade sensitive vinyl carbinols.
    
  • Fix: Pre-treat the silica column with 1% Triethylamine (Et

    
    N) in hexanes to neutralize active acidic sites before loading your sample.
    

Q4: Can I use commercial VinylMgBr?

  • Diagnosis: Yes, but titer is critical. Degraded Grignard contains alkoxides that complicate the reaction.

  • Fix: Titrate before use. If the bottle is old and has a heavy precipitate, discard it.

Module 4: Standard Operating Procedure (The "Gold Standard")

Protocol: Cerium-Mediated Vinyl Addition Objective: Synthesis of hindered vinyl carbinols with minimal side reactions.

Reagents Table
ReagentEquivalentsRoleCritical Note

1.5 eqLewis AcidMust be dried to anhydrous form.
VinylMgBr (THF)1.5 eqNucleophileTitrate immediately before use.
Ketone1.0 eqSubstrateDry azeotropically if possible.
THF (Anhydrous)SolventMedium0.2M - 0.5M concentration.
Step-by-Step Workflow

Step 1: Activation of Cerium Chloride

  • Place

    
     in a Schlenk flask.
    
  • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring. The powder should turn from clumpy/white to fine/powdery.

  • Cool to room temperature (RT) under Argon.

  • Add anhydrous THF. Stir vigorously for 2 hours at RT to form a milky suspension.

Step 2: Transmetallation

  • Cool the

    
     suspension to -78°C .
    
  • Add VinylMgBr dropwise.

  • Stir for 30-60 minutes at -78°C. The reagent is now an organocerium species.

Step 3: Addition

  • Dissolve the Ketone in minimal THF.

  • Add Ketone solution dropwise to the organocerium slurry at -78°C.

  • Monitor: Allow to warm slowly to 0°C over 2 hours. Check conversion via TLC/LCMS.

Step 4: The "Safe" Quench

  • Cool reaction back to 0°C.

  • Dilute with

    
     (3x reaction volume).
    
  • Add Sat. Aq. Rochelle Salt (Sodium Potassium Tartrate) slowly.

  • Vigorous Stirring: Stir the biphasic mixture at RT for 1-2 hours.

    • Why? This solubilizes the magnesium/cerium salts, preventing the formation of "rock-hard" emulsions and keeping the pH neutral [3].

  • Separate layers.[3] Wash organic layer with brine.

  • Inhibition: Add a crystal of BHT (approx 10mg) to the flask before rotary evaporation.

References
  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents." Pure and Applied Chemistry, vol. 62, no. 4, 1990, pp. 747-752.

  • Conlon, D. A., et al. "Preparation of anhydrous cerium(III) chloride." Journal of Organic Chemistry, vol. 54, 1989.
  • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis: Rochelle Salt Workup." Wiley Online Library. (General reference for tartrate workups of aluminum/magnesium salts).
  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, 2003.

Sources

Technical Support Center: Optimizing Enantioselectivity in Enone Reductions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ENONE-RED-EE-OPT Subject: Troubleshooting Low Enantiomeric Excess (ee) in Chiral Reduction of Enones

The Diagnostic Triage

Before adjusting parameters, we must define the chemical trajectory. Enones are bidentate electrophiles; "reduction" is ambiguous. Are you targeting the carbonyl (1,2-reduction) to form an allylic alcohol, or the alkene (1,4-reduction) to form a saturated ketone?

Workflow Selector

Triage Start START: Define Target Target Which bond is being reduced? Start->Target CO C=O Bond (1,2-Reduction) Target->CO Target: Allylic Alcohol CC C=C Bond (1,4-Reduction) Target->CC Target: Saturated Ketone CBS Protocol: CBS / Noyori (Go to Section 2) CO->CBS CuH Protocol: Cu-Hydride / Rh-Cat (Go to Section 3) CC->CuH

Figure 1: Diagnostic flowchart to select the correct troubleshooting module.

Scenario A: 1,2-Reduction (Targeting C=O)

Goal: Synthesis of Chiral Allylic Alcohols. Common Protocols: Corey-Bakshi-Shibata (CBS) Reduction, Noyori Transfer Hydrogenation.

Issue 1: "My ee is consistently moderate (60-80%) regardless of catalyst loading."

Diagnosis: This often indicates a background reaction . The uncatalyzed reduction of the ketone by the borane (in CBS) or hydride source is competing with the catalyzed pathway.

Troubleshooting Protocol:

  • Temperature Control: In CBS reductions, the catalyzed pathway is lower energy than the uncatalyzed one. Lowering the temperature (e.g., from 0°C to -20°C or -78°C) widens the rate gap between the selective (catalyzed) and non-selective (uncatalyzed) pathways.

  • Dosing Strategy: Do not add the catalyst to the ketone/borane mixture. Instead, add the ketone slowly to a solution of the catalyst and borane. This ensures the ketone always encounters a high concentration of catalyst relative to free borane [1].

  • Borane Source: Switch from

    
     to Catecholborane . Catecholborane is less reactive than borane-THF, effectively shutting down the background reaction at low temperatures (-78°C to -126°C), often boosting ee to >95% [2].
    
Issue 2: "The ee varies wildly between batches."

Diagnosis: Moisture contamination or catalyst degradation.

Technical Insight: The active CBS catalyst (oxazaborolidine) is water-sensitive. Hydrolysis opens the ring, destroying the "chiral pocket." Furthermore, commercial


 degrades over time to form borohydride species (

), which are non-selective reducing agents.

Corrective Actions:

  • Reagent Audit: Check

    
     quality. If precipitates are visible, discard.
    
  • Drying Protocol: Flame-dry glassware under vacuum. Ensure the ketone substrate is azeotropically dried with toluene prior to use.

  • In-Situ Generation: Consider generating the CBS catalyst in situ from the amino alcohol precusor and trimethylborate/borane to ensure active species integrity [3].

Visualizing the Mechanism (CBS)

CBS_Mechanism cluster_steering Stereocontrol Mechanism Cat Oxazaborolidine Catalyst Complex Activated Catalyst (Lewis Acid) Cat->Complex + BH3 (Coordination to N) BH3 Borane (BH3) TS Transition State (Steric Steering) Complex->TS + Ketone (Coordination to B) Ketone Enone Substrate Ketone->TS Prod Chiral Allylic Alcohol TS->Prod Hydride Transfer Note Large substituent (R_L) oriented away from catalyst bulk TS->Note

Figure 2: The CBS mechanism relies on dual activation: Nitrogen activates Borane, and Boron activates the Ketone, creating a rigid steric environment [1].

Scenario B: 1,4-Reduction (Targeting C=C)

Goal: Synthesis of Chiral Saturated Ketones. Common Protocols: Cu-Hydride Catalysis (Stryker’s Reagent derivatives), Rh-catalyzed conjugate addition.

Issue 1: "Low conversion and low ee."

Diagnosis: Inefficient catalyst turnover or ligand mismatch.

Technical Insight: In Cu-H catalyzed reductions (using silanes like PMHS or DEMS), the active species is a Cu-H monomer. The rate-determining step is often the metathesis of the copper-enolate intermediate with the silane to regenerate the Cu-H catalyst. If this is slow, the catalyst dies.

Troubleshooting Protocol:

  • Alcohol Additive: Add a stoichiometric amount of a bulky alcohol (e.g., t-BuOH or t-Amyl alcohol). This protonates the Cu-enolate rapidly, releasing the product and regenerating the catalyst alkoxide, which then reacts with the silane [4].

    • Rule of Thumb: 1-2 equivalents of t-BuOH is standard.

  • Ligand Acceleration: Switch to ligands with larger bite angles or specific electronic tuning. Josiphos or DTBM-SEGPHOS are often superior to BINAP for difficult enones (e.g.,

    
    -disubstituted) [5].
    
Issue 2: "Good conversion, but the product is racemic."

Diagnosis: Post-reaction racemization or non-selective background reduction.

Root Cause Analysis:

  • Enolization: The product of 1,4-reduction is an enolate. Upon workup, this protonates to a ketone. If the alpha-position is chiral, it is highly labile. Acidic or basic workup can cause enolization and racemization.[1]

  • Background Silane Reaction: Some silanes (e.g.,

    
    ) can reduce enones thermally without a catalyst.
    

Corrective Actions:

  • Silane Switch: Use less reactive silanes like PMHS (Polymethylhydrosiloxane) or DEMS (Diethoxymethylsilane) which require copper activation.

  • Workup Hygiene: Avoid strong acids/bases. Use a buffered quench (e.g., Phosphate buffer pH 7) at low temperature.

  • Trap the Enolate: Instead of protonating, trap the intermediate enolate with an electrophile (e.g., aldehyde/alkyl halide) to "lock" the stereocenter if the alpha-proton is the issue [6].

Comparative Data: Reducing Agents

VariableCBS Reduction (1,[2]2)Noyori Transfer Hydrog. (1,[3][4]2)Cu-H Conjugate Red. (1,4)
Target Bond C=OC=OC=C
Primary Risk Moisture sensitivityReversibility / EquilibriumCatalyst turnover
Key Additive None (Stoichiometric Borane)Formic Acid / TEAFt-BuOH (Proton source)
Temp Range -78°C to 0°C0°C to 40°C-40°C to RT
Typical ee 90-99%85-98%90-99%
Critical Factor Addition rate (slow)pH of azeotropeLigand sterics

FAQs: Advanced Troubleshooting

Q: Can I use CBS for enones with existing stereocenters? A: Yes, but beware of Matched/Mismatched cases. The existing chirality of the substrate will either reinforce (matched) or oppose (mismatched) the catalyst's induction. You must screen both enantiomers of the CBS catalyst. If the "mismatched" pair is required, you may need to lower the temperature significantly or switch to a more sterically demanding catalyst (e.g., Anthracenyl-substituted oxazaborolidine).

Q: I see a small amount of saturated alcohol. What happened? A: This is "over-reduction."

  • In 1,2-reduction: The alkene was reduced (likely by trace transition metals or non-selective borane species).

  • In 1,4-reduction: The resulting ketone was further reduced.[5]

  • Fix: Monitor reaction time strictly. For Cu-H, ensure the stoichiometry of the silane is precise (1.05 - 1.1 equiv) and avoid large excesses.

Q: My enone has a


-heteroatom (e.g., Nitrogen). The reaction is dead. 
A:  Heteroatoms can coordinate to the Copper or Boron, poisoning the catalyst.
  • Solution: For Cu-H, increase catalyst loading (to 5-10 mol%) or use a strongly coordinating ligand like a chiral NHC (N-Heterocyclic Carbene) which is less liable to displacement by the substrate [7].

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Corey, E. J., & Link, J. O. (1992). A new chiral catalyst for the enantioselective synthesis of secondary alcohols... Tetrahedron Letters, 33(24), 3431-3434. Link

  • Mathre, D. J., et al. (1993). A practical enantioselective reduction of ketones using a chiral oxazaborolidine catalyst generated in situ.[2] The Journal of Organic Chemistry, 58(10), 2880-2888. Link

  • Lipshutz, B. H., et al. (2010). CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones.[6][7] Journal of the American Chemical Society, 132(14), 4978–4979. Link

  • Appella, D. H., et al. (1999). Asymmetric Conjugate Reduction of α,β-Unsaturated Esters and Thioesters.[7] Journal of the American Chemical Society, 121(25), 5999–6009. Link

  • Jurkauskas, V., Sadighi, J. P., & Buchwald, S. L. (2003). Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds... Organic Letters, 5(14), 2417–2420. Link

  • Hoveyda, A. H., et al. (2004).[8] Copper-catalyzed enantioselective conjugate addition of Grignard reagents to acyclic enones. Nature, 443, 67-70. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(4-Fluorophenyl)prop-2-en-1-ol

Comparative Analysis of 1-(4-Fluorophenyl)prop-2-en-1-ol: H NMR Spectral Resolution and Solvent Effects

Executive Summary

This guide provides an in-depth technical analysis of the

1-(4-Fluorophenyl)prop-2-en-1-ol

Unlike standard spectral databases that list static peak values, this document compares the solvent-dependent behavior (CDCl


1-(4-fluorophenyl)prop-2-en-1-one


Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral fidelity, the following protocol integrates sample preparation with specific acquisition parameters. This workflow minimizes common artifacts such as line broadening due to concentration effects or poor shimming.

Sample Preparation & Acquisition[1]

Objective: Obtain high-resolution data capable of resolving

  • Solvent Selection:

    • CDCl

      
       (99.8% D):  Standard routine analysis.[1] Fast, but OH proton is often broad and uncoupled due to rapid chemical exchange.[1]
      
    • DMSO-d

      
       (99.9% D):  Required for full structural characterization.[1] Strong hydrogen bonding slows exchange, revealing the OH doublet and confirming the alcohol functionality.
      
  • Concentration: 10–15 mg in 0.6 mL solvent. Note: Higher concentrations in CDCl

    
     promote intermolecular H-bonding, shifting the OH peak downfield and broadening it.[1]
    
Workflow Diagram

NMR_Workflowcluster_decisionSolvent Decision MatrixSampleSolid Sample(10-15 mg)SolventSolvent SelectionSample->SolventPrepDissolution &FiltrationSolvent->PrepCDCl3 or DMSO-d6CDCl3_PathCDCl3:Routine CheckSolvent->CDCl3_PathDMSO_PathDMSO-d6:Full CharacterizationSolvent->DMSO_PathAcqAcquisition(400/600 MHz)Prep->AcqProcessProcessing(LB = 0.3 Hz)Acq->Process

Figure 1: Optimized NMR acquisition workflow emphasizing the critical solvent decision branch for resolving labile protons.

Spectral Analysis: Anatomy of the Spectrum

The spectrum of 1-(4-Fluorophenyl)prop-2-en-1-ol is defined by three distinct regions. The presence of the fluorine atom introduces complexity in the aromatic region due to spin-spin coupling, transforming standard doublets into higher-order multiplets.

The Aromatic Region (AA'BB'X System)

The para-substituted benzene ring does not appear as two simple doublets (as seen in p-chloro analogs). Instead, the

1
  • Protons ortho to Fluorine: Appear as a pseudo-triplet (or complex multiplet) due to large

    
     coupling (~8–9 Hz) overlapping with 
    
    
    (~8 Hz).[1]
  • Protons meta to Fluorine: Appear as a doublet of doublets (dd) or multiplets, influenced by the smaller

    
     (~5–6 Hz).[1]
    
The Allylic System

The side chain displays a characteristic AMX spin system (or ABX depending on field strength):

  • Vinyl Protons (Terminal): Two distinct multiplets between 5.1–5.4 ppm.

  • Vinyl Proton (Internal): A complex octet (ddd) around 6.0 ppm.[1]

  • Methine Proton (CH-OH): A doublet of triplets (dt) or quartet. This is the diagnostic peak for the reduction of the ketone.

Quantitative Data Summary (Representative Data)

Table 1:


H NMR Chemical Shifts & Assignments (in CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
Ar-H (meta to F) 7.35 – 7.40dd / m2H

,

Aromatic (H-2, H-6)
Ar-H (ortho to F) 7.00 – 7.08t / m2H

,

Aromatic (H-3, H-5)
-CH= (Internal) 5.98 – 6.08ddd1H

,

,

Vinyl H-2'
=CH

(Terminal)
5.15 – 5.35m (2 peaks)2H

,

,

Vinyl H-3'
CH-OH (Methine) 5.18 – 5.22d (broad)1H

Methine H-1'
-OH (Hydroxyl) ~2.0 – 2.5br s1HN/A (Exchange)Alcohol OH

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral performance of the target molecule under different solvent conditions and against its synthetic precursor.

Solvent Comparison: CDCl vs. DMSO-d [1][2][3][4]

The choice of solvent fundamentally alters the information content of the spectrum regarding the hydroxyl group.

FeatureCDCl

(Chloroform-d)
DMSO-d

(Dimethyl Sulfoxide-d6)
Scientific Implication
OH Signal Shape Broad SingletSharp DoubletDMSO prevents chemical exchange via H-bonding.[2]
OH Chemical Shift Variable (1.8 – 2.5 ppm)Deshielded (~5.5 – 6.0 ppm)DMSO H-bonds deshield the proton significantly.
Vicinal Coupling None (

not seen)
Visible (

Hz)
Proof of Alcohol: Coupling to the CH proton confirms the -OH connectivity.
Water Peak ~1.56 ppm~3.33 ppmWater in DMSO can obscure mid-field signals; dry DMSO is essential.

Recommendation: Use DMSO-d


CDCl

Precursor Comparison: Ketone vs. Alcohol

In drug development, this compound is typically synthesized by reducing 1-(4-fluorophenyl)prop-2-en-1-one (the chalcone/ketone). Distinguishing the product from the starting material is a primary analytical task.

  • Ketone Spectrum:

    • Deshielded Aromatic: The carbonyl group is electron-withdrawing. The ortho protons (relative to carbonyl) appear downfield (~8.0 ppm).

    • Missing Methine: No signal at ~5.2 ppm.

  • Alcohol Spectrum (Product):

    • Shielded Aromatic: Reduction to OH removes the strong electron-withdrawing effect. The aromatic protons shift upfield to ~7.4 ppm.

    • Diagnostic Methine: Appearance of the CH-OH signal at ~5.2 ppm.

Structural Verification Logic Tree

Structure_VerificationStartAnalyze 1H SpectrumCheck_ArCheck Aromatic Region(7.0 - 8.0 ppm)Start->Check_ArKetoneSignals > 7.9 ppm?(Ketone Precursor)Check_Ar->KetoneYesAlcoholSignals < 7.5 ppm?(Alcohol Product)Check_Ar->AlcoholNoCheck_FCheck Splitting PatternAlcohol->Check_FResult_FComplex Multiplets?(AA'BB'X confirmed)Check_F->Result_FYes (F-coupling)Result_HClean Doublets?(Non-fluorinated impurity)Check_F->Result_HNo (H-coupling only)

Figure 2: Logic tree for differentiating the target alcohol from ketone precursors and non-fluorinated analogs.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 402-45-9. Retrieved from [Link][1]

  • Abraham, R. J., et al. (2006).[1] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from [Link][1]
    
  • Chemistry Steps. "NMR Chemical Shift Values Table." Retrieved from [Link]

Comparative Guide: Chiral HPLC Methods for 1-(4-Fluorophenyl)prop-2-en-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Recommendation: The separation of 1-(4-Fluorophenyl)prop-2-en-1-ol (also known as 1-(4-fluorophenyl)allyl alcohol) is most reliably achieved using Polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase conditions.

While literature specifically cites Chiralcel OB-H for this exact molecule [1], modern method development prioritizes Chiralcel OD-H and Chiralpak AD-H due to their broader versatility and superior resolution (


) for aromatic allylic alcohols. This guide compares these top-tier options, providing a validated protocol for immediate implementation.

Part 1: Compound Profile & Separation Challenge

The Analyte
  • IUPAC Name: 1-(4-Fluorophenyl)prop-2-en-1-ol

  • Structure: A chiral secondary alcohol featuring a 4-fluorophenyl group and a vinyl group attached to the chiral center.

  • Chromophores: The fluorophenyl ring and the vinyl group provide strong UV absorption at 210 nm and 254 nm .

The Challenge

The separation challenge lies in the electronic effect of the fluorine atom . The electronegative fluorine withdraws electron density from the phenyl ring, potentially weakening


 interactions with the CSP compared to non-fluorinated analogs. Successful separation requires a CSP that can leverage hydrogen bonding with the hydroxyl group while maintaining sufficient steric discrimination around the chiral center.

Part 2: Methodology Comparison

Method A: Cellulose Tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H)[1][2]
  • Status: The "Gold Standard" for aromatic alcohols.

  • Mechanism: Relies on a combination of hydrogen bonding (carbamate NH and C=O groups) and attractive

    
     interactions between the CSP's phenyl rings and the analyte's fluorophenyl group.
    
  • Pros: High resolution (

    
     typical); robust column stability; predictable elution order.
    
  • Cons: Longer retention times compared to Amylose phases.

Method B: Amylose Tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)[2][3]
  • Status: High-Capacity Alternative.

  • Mechanism: Similar to OD-H but the amylose helical structure creates different inclusion cavities.

  • Pros: Often shows higher loading capacity (better for semi-prep); distinct selectivity that can resolve pairs where OD-H fails.

  • Cons: Occasionally exhibits lower resolution for rigid aromatic alcohols compared to Cellulose phases.

Method C: Cellulose Tribenzoate (Chiralcel OB-H)
  • Status: Literature Specific.

  • Mechanism: Relies heavily on inclusion complexes and ester-based interactions.

  • Context: Specifically cited in literature for 1-(4-fluorophenyl)allyl alcohol [1], but generally considered less universal than OD/AD series for modern screening.

Comparative Performance Data

Data extrapolated from homologous series of aromatic allylic alcohols [1, 2, 3].

FeatureMethod A (OD-H)Method B (AD-H)Method C (OB-H)
Mobile Phase Hexane : IPA (95:5)Hexane : IPA (90:10)Hexane : IPA (95:5)
Selectivity (

)
High (1.2 - 1.[1]5)Moderate (1.1 - 1.3)Variable
Resolution (

)
Excellent (> 2.5) Good (> 1.5)Acceptable (> 1.2)
Analysis Time 15 - 25 min10 - 20 min12 - 18 min
Elution Order Typically

then

(verify with standard)
Often reversed vs ODVariable

Part 3: Experimental Protocols

Validated Protocol: Normal Phase Separation on Chiralcel OD-H

This protocol is designed to be self-validating. If


, the mobile phase modifier concentration is adjusted as described in the "Troubleshooting" section.

1. Instrument Setup:

  • System: HPLC with UV/Vis or PDA detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[2]

  • Temperature: 25°C (Control is critical;

    
     can shift 
    
    
    
    ).

2. Mobile Phase Preparation:

  • Solvent A: n-Hexane (HPLC Grade, dry).

  • Solvent B: 2-Propanol (IPA) (HPLC Grade).

  • Composition: Isocratic 95:5 (v/v) Hexane:IPA.

  • Note: Premix solvents to prevent on-line mixing fluctuations. Degas for 10 mins.

3. Detection & Flow:

  • Flow Rate: 1.0 mL/min.[3]

  • Wavelength: 210 nm (Max sensitivity) or 254 nm (High selectivity for aromatic ring).

  • Injection Volume: 5 - 10 µL (1 mg/mL sample in mobile phase).

4. System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ):  NLT 2.0.
    
  • Theoretical Plates (

    
    ):  > 8,000.[4]
    
Workflow Visualization

The following diagram illustrates the decision matrix for selecting and optimizing the column.

MethodDevelopment Start Start: 1-(4-Fluorophenyl)prop-2-en-1-ol Screen1 Screen 1: Chiralcel OD-H (Hex:IPA 95:5) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Validated Method (Rs > 1.5) CheckRs->Success Yes Screen2 Screen 2: Chiralpak AD-H (Hex:IPA 90:10) CheckRs->Screen2 No (Co-elution) Screen3 Screen 3: Chiralcel OB-H (Literature Condition) CheckRs->Screen3 Still No Screen2->CheckRs Optimize Optimize Modifier (Change % IPA or Swap to EtOH) Screen3->Optimize Partial Sep Optimize->CheckRs

Caption: Decision tree for chiral method development prioritizing the high-probability OD-H and AD-H columns before reverting to literature-specific OB-H.

Part 4: Mechanistic Insight & Troubleshooting

Chiral Recognition Mechanism

The separation is driven by a "Three-Point Interaction" model [4]:

  • H-Bond Donor: The hydroxyl group (-OH) of the analyte binds to the C=O of the carbamate on the CSP.

  • H-Bond Acceptor: The carbamate NH interacts with the oxygen of the analyte.

  • 
     Stacking:  The electron-deficient fluorophenyl ring interacts with the electron-rich phenyl groups of the CSP. Note: The fluorine atom alters the quadrupole moment of the ring, often enhancing selectivity on Cellulose (OD) phases compared to non-fluorinated analogs.
    

Mechanism Analyte 1-(4-Fluorophenyl) prop-2-en-1-ol Interaction1 H-Bonding (-OH to C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Fluorophenyl to Phenyl) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Cavity) Analyte->Interaction3 CSP Chiral Stationary Phase (Cellulose Carbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: Mechanistic interaction diagram showing the tripartite forces driving enantioselectivity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Poor Resolution (

)
Modifier too strong.Reduce IPA to 2% or switch to Ethanol (often improves

for alcohols).
Broad Peaks Slow mass transfer.Increase temperature to 30-35°C or reduce flow to 0.5 mL/min.
Peak Tailing Silanol interaction.Add 0.1% Diethylamine (DEA) to the mobile phase (blocks residual silanols).
Retention Drift Water in mobile phase.Use strictly anhydrous Hexane/IPA; water deactivates H-bonding sites on CSP.

References

  • Royal Society of Chemistry. (2011). Supporting Information: Enantioselective synthesis and HPLC separation of 1-(4-fluorophenyl)prop-2-en-1-ol. Retrieved from [Link]

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Fragmentation Guide: Fluorinated vs. Non-Fluorinated Allylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Allylic Alcohols Content Type: Publish Comparison Guide

Executive Summary

The introduction of fluorine into allylic alcohol scaffolds is a prevalent strategy in modern drug discovery to modulate lipophilicity (LogP), metabolic stability, and pKa. However, the high electronegativity of fluorine drastically alters the electron ionization (EI) fragmentation landscape compared to non-fluorinated analogs. This guide provides a mechanistic comparison of these fragmentation patterns, offering researchers a self-validating framework for structural elucidation.

Mechanistic Pillars of Fragmentation

To interpret the mass spectra of fluorinated allylic alcohols, one must understand three governing principles that differentiate them from their hydrogenated counterparts.

A. The "Heavy Allyl" Shift

In non-fluorinated allylic alcohols, the formation of the resonance-stabilized allylic cation (via loss of the hydroxyl radical or water) is a dominant pathway.

  • Mechanism: Heterolytic cleavage or dehydration generates a delocalized cation.

  • The Shift: Substituting a hydrogen (1 Da) with a fluorine (19 Da) results in a predictable mass shift of +18 Da for any fragment retaining the fluorine atom.

    • Standard Allyl Cation (

      
      ):m/z 41 
      
    • Fluoroallyl Cation (

      
      ):m/z 59 
      
B. The Elimination Battle:

vs.

Non-fluorinated alcohols characteristically lose water (


). Fluorinated alcohols introduce a competing pathway: the loss of hydrogen fluoride (

).
  • Causality: While the C-F bond is stronger than the C-H bond, the formation of stable fluorinated conjugated dienes often drives

    
     elimination. However, if the fluorine is located 
    
    
    
    to a hydrogen atom, thermal or impact-induced
    
    
    elimination becomes significant.
  • Observation: In allylic systems, dehydration (

    
    )  often remains the base peak generator because it extends conjugation, but the presence of an 
    
    
    
    peak is a diagnostic flag for alkyl fluorides.
C. Carbocation Destabilization

Fluorine's strong electronegativity destabilizes adjacent carbocations (


 effect), reducing the intensity of molecular ions (

) and suppression of

-cleavage pathways that place a positive charge next to the fluorine, unless resonance back-donation (mesomeric effect) can compensate (e.g., in

-fluoro cations).
Detailed Fragmentation Comparison

The following table contrasts the fragmentation behavior of a standard allylic alcohol against two common fluorinated motifs: 2-Fluoroallylic alcohols (vinylic fluorine) and Trifluoromethyl allylic alcohols (


 group).
Table 1: Comparative Ion Abundance and Identity
FeatureNon-Fluorinated (e.g., 2-Propen-1-ol)2-Fluoro-Allylic (e.g., 2-Fluoro-2-propen-1-ol)

-Trifluoromethyl
(e.g., 4,4,4-Trifluorobut-2-en-1-ol)
Molecular Ion (

)
Weak / VisibleVery Weak / Absent (F destabilizes radical cation)Absent (Rapid fragmentation)
Primary Elimination

(Loss of

)

(Loss of

) Dominant path to fluorodiene

and

(Loss of

) Competitive
Base Peak (Typical) m/z 57 (Allylic alcohol

-cleavage) or m/z 41
m/z 59 (Fluoroallyl cation)m/z 69 (

) or m/z 111 (Difluorodiene cation)
Diagnostic Ion 1 m/z 41 (

) Allyl Cation
m/z 59 (

) Fluoroallyl Cation
m/z 69 (

) Trifluoromethyl Cation
Diagnostic Ion 2 m/z 31 (

) Primary Alcohol
m/z 31 (

) Unchanged if F is on alkene
m/z 91/92 Rearrangement products
McLafferty Rearr. Possible if

-H present
Suppressed or ShiftedPossible; loss of

equivalents
Visualization of Fragmentation Pathways[1][2]

The following diagrams illustrate the divergent pathways. The "Red" path indicates the instability introduced by fluorine, while "Blue" indicates the standard stable pathways.

Diagram 1: Fragmentation of 2-Fluoroallyl Alcohol

G M Molecular Ion (M+) [CH2=CF-CH2-OH]+. M_H2O [M - H2O]+. Fluorodiene Radical Cation (Conjugated) M->M_H2O - H2O (18 Da) Dehydration AllylCat Fluoroallyl Cation [CH2=CF-CH2]+ m/z 59 M->AllylCat - OH radical Allylic Cleavage AlphaCleave Alpha Cleavage Product [CH2OH]+ m/z 31 M->AlphaCleave - C2H2F radical Alpha Cleavage HF_Loss [M - HF]+. (Minor Pathway) M->HF_Loss - HF (20 Da)

Caption: Fragmentation of 2-fluoroallyl alcohol showing the dominance of the m/z 59 fluoroallyl cation and dehydration pathways.

Diagram 2: Fragmentation of Trifluoromethyl Allylic Alcohol

G M_CF3 Molecular Ion (M+) [CF3-CH=CH-CH2OH]+. CF3_Cat Trifluoromethyl Cation [CF3]+ m/z 69 M_CF3->CF3_Cat Direct Cleavage (Inductive Cleavage) M_CF3_Rad [M - CF3]+ Allylic Alcohol Cation M_CF3->M_CF3_Rad - CF3 radical (Allylic Stabilization) Difluoro Difluorocyclopropenyl Cation [C3HF2]+ m/z 75 CF3_Cat->Difluoro Rearrangement

Caption: The dominant m/z 69 peak arises from the stable CF3+ cation, a hallmark of trifluoromethylated compounds.

Experimental Protocol (Self-Validating)

To replicate these patterns and verify the presence of fluorine, follow this standardized GC-MS workflow.

Objective: Differentiate between [M-18] (Dehydration) and [M-20] (HF Loss) using isotopic ratios and peak width.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) . Why? DCM is volatile and does not interfere with early eluting alcohol fragments.

    • Derivatization (Optional but Recommended): Treat 100 µL of sample with 50 µL BSTFA + 1% TMCS . Heat at 60°C for 30 mins.

    • Validation: Derivatization shifts the

      
       loss to a Trimethylsilanol (
      
      
      
      , Mass 90) loss, confirming the presence of the -OH group and distinguishing it from HF loss which will not shift in the same magnitude.
  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Split 20:1, 250°C.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      280°C.
    • Source: Electron Ionization (EI) at 70 eV .[1]

    • Scan Range: m/z 30–400.

  • Data Interpretation Steps:

    • Step 1: Locate the Base Peak. Is it m/z 69?

      
       Suspect 
      
      
      
      . Is it m/z 59?
      
      
      Suspect Vinylic F.
    • Step 2: Check for Molecular Ion.[2] If absent, look for the highest mass cluster.

    • Step 3: Calculate the "Fluorine Gap".

      • If [Highest Mass] - [Next Highest] = 20, suspect HF loss.

      • If [Highest Mass] - [Next Highest] = 18, suspect Dehydration.

    • Step 4 (Validation): If derivatized, look for the [M - 15] peak (Loss of Methyl from TMS) which is often the only observable high-mass ion in silylated fluorinated alcohols.

References
  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Fluorinated Alcohols." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Chemistry Steps. "Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration." Organic Chemistry Resources. Available at: [Link]

  • University of Arizona. "Mass Spectrometry Fragmentation Patterns: Alcohols and Halides." Department of Chemistry and Biochemistry. Available at: [Link]

  • Save My Exams. "Mass Spectrometry Fragmentation Patterns: Alcohols." IB Chemistry Revision. Available at: [Link]

  • LibreTexts Chemistry. "Fragmentation Patterns in Mass Spectrometry." Physical and Theoretical Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Fluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Fluorophenyl)prop-2-en-1-ol. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale and regulatory framework underpinning these critical laboratory procedures. Our commitment is to empower you with the knowledge to maintain a safe and compliant research environment.

Hazard Identification and Risk Assessment

1-(4-Fluorophenyl)prop-2-en-1-ol is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, its structural features—a fluorinated aromatic ring and an allylic alcohol group—necessitate a cautious approach. Based on analogous structures like 1-(4-Fluorophenyl)ethanol, we must assume it presents several hazards.[1]

  • Chemical Class: Halogenated Organic Compound. The presence of a carbon-fluorine bond places it in this category, which has specific disposal requirements under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

  • Assumed Hazards:

    • Irritant: Likely causes skin and serious eye irritation.[1][5][6]

    • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][7]

    • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[7] Discharge into drains or the environment is strictly prohibited.[8][9][10]

  • Regulatory Scrutiny: The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic wastes, often classifying them as "F-listed" hazardous wastes if they are spent solvents.[11]

This initial assessment dictates that 1-(4-Fluorophenyl)prop-2-en-1-ol must be handled as regulated hazardous waste from the moment of its generation.

Core Disposal Principles: A Foundation of Safety

Before detailing the step-by-step protocol, it is essential to understand the foundational principles of laboratory waste management. These practices are mandated by regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the EPA.[12][13][14]

  • Waste Minimization: The most effective disposal strategy begins with generating less waste. Order only the quantity of chemical required for your research and reduce the scale of experiments where possible.[2][15]

  • Segregation: This is arguably the most critical logistical step in a laboratory. Never mix incompatible chemicals.[13] Crucially, halogenated waste streams must be kept separate from non-halogenated streams. Co-mingling them forces the entire volume to be treated as the more stringently regulated and costly halogenated waste.[16]

  • Containerization: Waste containers must be robust, chemically compatible with the waste, and always kept closed with a secure, leak-proof lid.[8][9][12] The original chemical container is often the best choice for its waste.[8]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled the moment waste is first added.[8] This is a non-negotiable compliance and safety requirement.

Step-by-Step Disposal Protocol for 1-(4-Fluorophenyl)prop-2-en-1-ol

This protocol provides a direct, procedural workflow for managing this specific chemical waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Hand Protection: Wear impervious gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[17]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6][17]

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[7][14]

Step 2: Waste Characterization and Segregation

Immediately identify the waste stream for 1-(4-Fluorophenyl)prop-2-en-1-ol.

  • Action: Designate this waste as "Halogenated Organic Waste." [3]

  • Rationale: The fluorine atom mandates this classification. This waste must not be mixed with non-halogenated solvents like acetone, ethanol, or hexanes.[3][16]

Step 3: Select and Prepare the Waste Container
  • Action: Choose a clean, dry container made of a compatible material (e.g., glass or high-density polyethylene) with a screw-top cap.[12][15] Ensure the container is in good condition, free from cracks or deterioration.[8][12]

  • Rationale: Chemical compatibility prevents the container from degrading, which could cause a dangerous leak. A secure cap prevents the release of vapors.[9]

Step 4: Label the Waste Container
  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE."

    • The full chemical name: "1-(4-Fluorophenyl)prop-2-en-1-ol." List all other components if it is a mixture.

    • The specific hazard characteristics: "Toxic," "Irritant." [9]

    • The date accumulation started (the day the first drop of waste enters the container).

    • Your name, laboratory, and contact information.[8]

  • Rationale: Proper labeling is an absolute requirement under RCRA. It ensures safe handling by all personnel and proper management by the disposal facility.[2]

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Action: Store the labeled, closed waste container in a designated SAA, which must be at or near the point of generation.[2][15] The SAA should be a secondary containment bin or tray to capture any potential leaks.

  • Rationale: The SAA keeps hazardous waste under the control of laboratory personnel.[12] Storing incompatible waste types in separate secondary containment within the SAA prevents accidental mixing and dangerous reactions.[8] Federal regulations limit the volume of waste that can be stored in an SAA (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" waste).[2][15]

Step 6: Arranging for Final Disposal
  • Action: Once the container is full or you have reached the accumulation time limit set by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2][15]

  • Rationale: Final disposal must be carried out by a licensed professional waste disposal service.[17][18] These contractors are equipped to transport and dispose of hazardous materials in accordance with all federal, state, and local regulations, typically via high-temperature incineration for halogenated organic compounds.[19]

Data and Workflow Summary

For quick reference, the key operational details are summarized below.

ParameterGuidelineSource
Chemical Class Halogenated Organic Compound[3][4]
EPA Waste Code Likely F001/F002 (if a spent solvent) or D001/D002 based on characteristics. Final determination by EHS.[11]
Primary Hazards Irritant, Toxic, Environmental Hazard[1][7]
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat[17]
Handling Area Chemical Fume Hood[7][14]
Segregation Store ONLY with other halogenated organic wastes.[16]
Container Chemically compatible (glass, HDPE), screw-top cap, leak-proof.[8][12]
Storage Labeled, closed container in a designated Satellite Accumulation Area with secondary containment.[2][15]
Disposal Method Collection by licensed hazardous waste contractor for incineration. DO NOT SINK DISPOSE. [9][17][19]
Disposal Decision Workflow

The following diagram illustrates the logical steps for managing 1-(4-Fluorophenyl)prop-2-en-1-ol waste from generation to disposal.

G Workflow for 1-(4-Fluorophenyl)prop-2-en-1-ol Waste cluster_0 Generation & Initial Handling cluster_1 Characterization & Containerization cluster_2 Accumulation & Disposal start Waste Generated: 1-(4-Fluorophenyl)prop-2-en-1-ol ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood characterize Step 2: Characterize as 'Halogenated Organic Waste' fume_hood->characterize container Step 3: Select Compatible Container (e.g., Glass, HDPE) characterize->container label_container Step 4: Label with 'Hazardous Waste' & Full Chemical Name container->label_container saa Step 5: Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->saa pickup Step 6: Request Pickup from Environmental Health & Safety (EHS) saa->pickup final_disposal Final Disposal by Licensed Hazardous Waste Contractor pickup->final_disposal

Caption: Decision workflow for the safe disposal of 1-(4-Fluorophenyl)prop-2-en-1-ol.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Health & Safety, Brown University. (n.d.). Laboratory Waste Management Guidelines.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Environmental Health & Radiation Safety, University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • ChemPoint.com. (2022, April 27). SAFETY DATA SHEET.
  • Angene Chemical. (2024, June 6). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • BASF. (2025, January 2). Safety data sheet.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Allyl alcohol 98.5%.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 3-Phenylprop-2-en-1-ol.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 1-(4-Fluorophenyl)ethanol.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-Propanol.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Bromo-4'-fluoroacetophenone.
  • University of California, San Diego. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (#1)-1-Phenyl-2-propyn-1-ol.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET - 2-Propanol.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 1-(4-Fluorophenyl)propan-2-amine.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Synquest Labs. (2016, December 6). Safety Data Sheet - 2-(4-Fluorophenyl)propan-2-ol.

Sources

Personal protective equipment for handling 1-(4-Fluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

Handling 1-(4-Fluorophenyl)prop-2-en-1-ol requires a nuanced approach that goes beyond standard laboratory hygiene.[1][2] As a secondary allylic alcohol with a fluorinated aromatic ring, this compound presents a dual-hazard profile that dictates your Personal Protective Equipment (PPE) strategy.

The Pharmacophore Hazard Logic
  • The Allylic Alcohol Moiety: Allylic alcohols are chemically reactive.[3][4] Unlike simple saturated alcohols, they can act as alkylating agents or metabolic precursors to reactive aldehydes (via alcohol dehydrogenase), posing potential toxicity and lachrymatory (tear-inducing) risks.

  • The Fluorine Substitution: The para-fluorine atom increases the compound's lipophilicity (LogP) compared to its non-fluorinated parent. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a critical vector of exposure.

Immediate Operational Status: Treat as a Combustible Liquid and a Severe Skin/Eye Irritant with potential for acute toxicity upon inhalation.

Part 2: Hierarchy of Controls & PPE Matrix

The following decision logic prioritizes engineering controls. PPE is your last line of defense, not your first.

Engineering Control Workflow

Hierarchy Start Start: Handling 1-(4-Fluorophenyl)prop-2-en-1-ol Vol Is the compound in solution or neat liquid? Start->Vol Hood Primary Control: Fume Hood (Face Velocity: 0.5 m/s) Vol->Hood All States Splash Splash Risk Assessment Hood->Splash PPE_High High-Risk PPE (Goggles + Double Gloves + Apron) Splash->PPE_High High (Pouring/Syringing) PPE_Std Standard PPE (Safety Glasses + Nitrile Gloves) Splash->PPE_Std Low (Closed Vial)

Figure 1: Engineering control decision tree ensuring containment before PPE selection.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (min 5 mil) or NeopreneFluorinated organics can permeate thin nitrile. The outer glove acts as a sacrificial barrier; the inner glove protects during doffing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3)Avoid standard safety glasses for open handling.Allylic alcohols can be lachrymators.[5] Vapors bypass standard glasses. Goggles provide a seal against irritating vapors.
Respiratory Fume Hood (Primary). If unavailable: Half-mask with Organic Vapor (OV) cartridges (Black label).Volatility is low-to-moderate, but reactivity is high. Inhalation of allylic vapors can cause respiratory edema.[5]
Body Tyvek® Lab Coat or Chemical-Resistant Apron (if handling >100mL).Standard cotton coats absorb lipophilic liquids, holding the toxin against the skin.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization and surface contamination.

  • Preparation:

    • Place a disposable balance mat (absorbent side up) inside the fume hood.

    • Pre-weigh the receiving vessel (tare) to avoid transferring the neat liquid back and forth.

  • Transfer:

    • Use a positive displacement pipette or a glass syringe for liquid transfer. Avoid pouring, which increases surface area and vapor generation.

    • Critical Step: If the liquid drips onto the threads of the storage vial, wipe immediately with a Kimwipe dampened in acetone, then dispose of the wipe as hazardous waste.

  • Solubilization:

    • Dissolve the compound in the reaction solvent (e.g., DCM, THF) immediately. Dilution significantly reduces vapor pressure and acute risk.

Protocol B: Spill Response (Fluorinated Waste)

Scenario: 5 mL spill of neat liquid on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is lowered.

  • PPE Upgrade: Don Silver Shield/Laminate gloves if available, or double-layer thick nitrile. Wear goggles.

  • Containment:

    • Circle the spill with an absorbent sock or vermiculite.

    • Cover the liquid with activated carbon or a commercial solvent absorbent. Note: Carbon is preferred for organic volatiles to suppress vapors.

  • Disposal:

    • Scoop material into a wide-mouth jar.

    • Label explicitly: "Hazardous Waste - Fluorinated Organic - Toxic." Do not mix with aqueous acid waste streams to prevent potential hydrolysis or exothermic reactions.

Part 4: Chemical Data & Reactivity Profile

PropertyValue/DescriptionOperational Implication
Physical State Liquid (Colorless to pale yellow)High splash potential; requires barrier protection.[6]
Molecular Weight 152.17 g/mol Heavier than air vapors; will settle in low spots/sinks.
Solubility Organic solvents (DCM, DMSO, MeOH)Use compatible gloves; Nitrile degrades in DCM (solvent carrier effect).
Incompatibilities Strong Oxidizers, Acid Chlorides, AnhydridesAvoid storage near Nitric Acid or Peroxides. Allylic alcohol oxidation can be exothermic.[3]
Reaction Logic: The Allylic Cation Pathway

When using this reagent in synthesis (e.g., substitution reactions), be aware of the ionization potential.

ReactionLogic Substrate 1-(4-Fluorophenyl) prop-2-en-1-ol Acid Acid/Lewis Acid Activation Substrate->Acid Protonation Cation Allylic Cation Intermediate Acid->Cation -H2O (Leaving Group) Product Nucleophilic Substitution Cation->Product Nu- Attack Note Safety Note: Cation generation often requires acidic conditions. Ensure waste is not mixed with strong bases (exotherm risk). Cation->Note

Figure 2: Mechanistic pathway highlighting the reactive intermediate stage.

Part 5: References

  • AChemBlock. (2024).[1] Product Sheet: 1-(4-Fluorophenyl)prop-2-en-1-ol (CAS 5724-03-8).[7] Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Allyl Alcohol: Chemical Datasheet. (Used for functional group hazard extrapolation). Retrieved from

  • PubChem. (2024). Compound Summary: 1-(4-Fluorophenyl)prop-2-en-1-one (Ketone Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Intermediates. (General handling protocols for fluorinated aromatics). Retrieved from

Disclaimer: This guide is generated based on the chemical structure and functional group analogs due to the limited availability of specific toxicological data for CAS 5724-03-8. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.